molecular formula C10H19NO3 B170155 tert-Butyl (4-oxopentyl)carbamate CAS No. 197358-56-8

tert-Butyl (4-oxopentyl)carbamate

Cat. No. B170155
M. Wt: 201.26 g/mol
InChI Key: TVPVDPOAWGNEJW-UHFFFAOYSA-N
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 4-(tert-butoxycarbonyl-amino)butyric acid (1.00 g, 4.77 mmol) in dry CH3CN (24 mL) were added N,O-dimethyl-hydroxylamine hydrochloride (475 mg, 4.77 mmol), EDC.HCl (934 mg, 4.77 mmol), HOBt (658 mg, 4.77 mmol) and N-methylmorpholine (2.68 mL, 23.86 mmol) at rt. The reaction mixture was stirred at rt until completion of the reaction. The mixture was then concentrated under reduced pressure. The residue was redissolved in EA, successively washed with water, 10% aq. KHSO4, sat. aq. NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude material was dissolved in dry THF (20 mL) and treated with MeMgBr (3.0M solution in Et2O, 3.25 mL, 9.75 mmol) at 0° C. The reaction mixture was stirred at 0° C. until completion of the reaction. 10% Aq. KHSO4 was then carefully added, the layers separated and the aq. layer extracted with EA (3×). The combined org. extracts were successively washed with aq. sat. NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 3:2) to give the title compound as a colorless oil. TLC:rf (3:2 hept-EA)=0.38.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
475 mg
Type
reactant
Reaction Step Two
Quantity
934 mg
Type
reactant
Reaction Step Two
Name
Quantity
658 mg
Type
reactant
Reaction Step Two
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[C:3]([O:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)=[O:9])([CH3:6])([CH3:5])[CH3:4].Cl.[CH3:18]NOC.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.C[Mg+].[Br-].OS([O-])(=O)=O.[K+]>CC#N>[O:16]=[C:14]([CH3:18])[CH2:13][CH2:12][CH2:11][NH:10][C:8](=[O:9])[O:7][C:3]([CH3:4])([CH3:5])[CH3:6] |f:2.3,4.5,8.9,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCC(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
CC#N
Step Two
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
475 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
934 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
658 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.68 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
3.25 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in EA
WASH
Type
WASH
Details
successively washed with water, 10% aq. KHSO4, sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in dry THF (20 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. until completion of the reaction
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted with EA (3×)
WASH
Type
WASH
Details
extracts were successively washed with aq. sat. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by FC (hept-EA 3:2)

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCNC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.